molecular formula C16H25NO3 B12971865 tert-Butyl (R)-(1-(2,6-dimethylphenoxy)propan-2-yl)carbamate

tert-Butyl (R)-(1-(2,6-dimethylphenoxy)propan-2-yl)carbamate

Cat. No.: B12971865
M. Wt: 279.37 g/mol
InChI Key: CDMSVSKVLSAQQB-CYBMUJFWSA-N
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Description

tert-Butyl ®-(1-(2,6-dimethylphenoxy)propan-2-yl)carbamate is a chemical compound that belongs to the class of carbamates. It is often used in organic synthesis as a protecting group for amines due to its stability under various reaction conditions. This compound is particularly valuable in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C16H25NO3

Molecular Weight

279.37 g/mol

IUPAC Name

tert-butyl N-[(2R)-1-(2,6-dimethylphenoxy)propan-2-yl]carbamate

InChI

InChI=1S/C16H25NO3/c1-11-8-7-9-12(2)14(11)19-10-13(3)17-15(18)20-16(4,5)6/h7-9,13H,10H2,1-6H3,(H,17,18)/t13-/m1/s1

InChI Key

CDMSVSKVLSAQQB-CYBMUJFWSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)OC[C@@H](C)NC(=O)OC(C)(C)C

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(C)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-(1-(2,6-dimethylphenoxy)propan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with ®-1-(2,6-dimethylphenoxy)propan-2-yl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include anhydrous solvents like dichloromethane or tetrahydrofuran to ensure the purity of the product .

Industrial Production Methods

In an industrial setting, the production of tert-Butyl ®-(1-(2,6-dimethylphenoxy)propan-2-yl)carbamate can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and improves safety .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-(1-(2,6-dimethylphenoxy)propan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields corresponding carbonyl compounds, while reduction results in the formation of amines or alcohols .

Scientific Research Applications

tert-Butyl ®-(1-(2,6-dimethylphenoxy)propan-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of agrochemicals and other fine chemicals

Mechanism of Action

The mechanism of action of tert-Butyl ®-(1-(2,6-dimethylphenoxy)propan-2-yl)carbamate involves its ability to form stable carbamate linkages with amines. This stability is due to the resonance stabilization of the carbamate group, which makes it resistant to hydrolysis under mild conditions. The compound can be selectively cleaved under acidic conditions, releasing the free amine .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl ®-(1-phenoxypropan-2-yl)carbamate
  • tert-Butyl ®-(1-(4-methylphenoxy)propan-2-yl)carbamate

Uniqueness

tert-Butyl ®-(1-(2,6-dimethylphenoxy)propan-2-yl)carbamate is unique due to its specific steric and electronic properties imparted by the 2,6-dimethylphenoxy group. This makes it particularly useful in reactions where selective protection and deprotection of amines are required .

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